Ytterbium(3+);triacetate;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

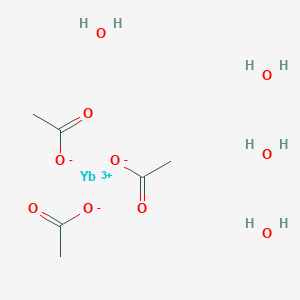

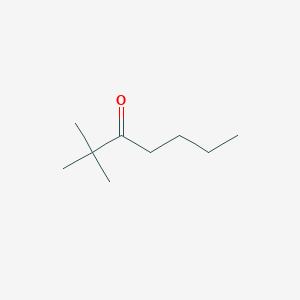

Ytterbium(3+);triacetate;tetrahydrate is an inorganic salt of ytterbium and acetic acid, with the chemical formula Yb(C₂H₃O₂)₃·4H₂O . It appears as colorless crystals that are soluble in water and can form hydrates . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.

Mechanism of Action

Target of Action

Ytterbium(III) acetate tetrahydrate is primarily used as a catalyst in certain organic reactions . It is also used as a raw material for the synthesis of upconversion luminescent materials

Mode of Action

It is known that it can act as a catalyst in certain organic reactions . As a catalyst, it likely facilitates the reaction process without being consumed, thereby speeding up the reaction rate.

Biochemical Pathways

Its use in the synthesis of upconversion luminescent materials suggests it may play a role in energy transfer processes .

Result of Action

The primary result of Ytterbium(III) acetate tetrahydrate’s action is its ability to catalyze certain organic reactions . It is also used in the synthesis of upconversion luminescent materials, which have applications in areas such as bioimaging, solar cells, and photodynamic therapy .

Action Environment

Ytterbium(III) acetate tetrahydrate is soluble in water , which suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is used. Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ytterbium(3+);triacetate;tetrahydrate can be synthesized by dissolving ytterbium oxide in acetic acid. The reaction typically involves heating ytterbium oxide in a 50% acetic acid solution until the oxide dissolves completely . The solution is then filtered to remove any insoluble impurities. The filtrate is heated in a water bath at around 75°C to evaporate most of the water, leading to the crystallization of ytterbium(III) acetate tetrahydrate .

Industrial Production Methods

Industrial production of ytterbium(III) acetate tetrahydrate follows a similar process but on a larger scale. The use of high-purity ytterbium oxide and controlled reaction conditions ensures the production of high-quality ytterbium(III) acetate tetrahydrate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ytterbium(3+);triacetate;tetrahydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, and its compounds can undergo redox reactions.

Substitution Reactions: The acetate groups in ytterbium(III) acetate tetrahydrate can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with ytterbium(III) acetate tetrahydrate include acids, bases, and other ligands that can replace the acetate groups. Typical conditions involve controlled temperatures and pH levels to facilitate the desired reactions .

Major Products Formed

The major products formed from reactions involving ytterbium(III) acetate tetrahydrate depend on the specific reagents and conditions used. For example, reacting it with strong acids can yield ytterbium salts of those acids, while substitution reactions can produce various ytterbium complexes .

Scientific Research Applications

Ytterbium(3+);triacetate;tetrahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of upconversion luminescent materials. These materials have applications in security features and anti-counterfeiting technologies.

Biology and Medicine: Ytterbium complexes are used as near-infrared fluorophores for live-cell imaging, providing enhanced luminescence suitable for deeper tissue penetration.

Comparison with Similar Compounds

Similar Compounds

Ytterbium(III) chloride: Used as a Lewis acid catalyst in organic synthesis.

Ytterbium(III) nitrate: Utilized in the preparation of other ytterbium compounds and as a reagent in various chemical reactions.

Ytterbium(III) oxide: Employed in the production of phosphors and other luminescent materials.

Uniqueness

Ytterbium(3+);triacetate;tetrahydrate is unique due to its ability to form hydrates and its solubility in water, which makes it versatile for various applications. Its use as a precursor for upconversion luminescent materials and as a catalyst in specific organic reactions highlights its distinct properties compared to other ytterbium compounds .

Properties

CAS No. |

15280-58-7 |

|---|---|

Molecular Formula |

C6H20O10Yb |

Molecular Weight |

425.26 g/mol |

IUPAC Name |

acetic acid;ytterbium;tetrahydrate |

InChI |

InChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; |

InChI Key |

QBNWQWZCQVJAAD-UHFFFAOYSA-N |

SMILES |

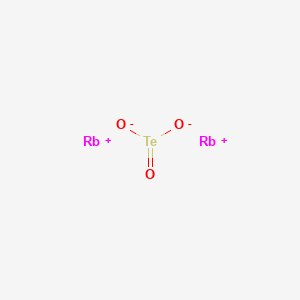

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Yb+3] |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Yb] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetracyclo[6.2.1.13,6.02,7]dodecane](/img/structure/B99872.png)

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)